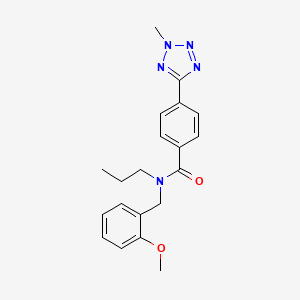![molecular formula C13H21NOS B5904261 2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol](/img/structure/B5904261.png)
2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol is a chemical compound that belongs to the category of β-blockers. It is a selective antagonist of β1-adrenergic receptors and is commonly used in the treatment of hypertension, angina, and heart failure.
科学的研究の応用
2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol has been extensively studied for its therapeutic potential in cardiovascular diseases. It has been shown to effectively reduce blood pressure and heart rate in patients with hypertension and heart failure. In addition, it has been used in the treatment of angina and arrhythmias. The compound has also been investigated for its potential to protect against myocardial ischemia-reperfusion injury.
作用機序
The mechanism of action of 2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol involves its selective inhibition of β1-adrenergic receptors. By blocking the effects of epinephrine and norepinephrine on these receptors, the compound reduces heart rate and contractility, resulting in decreased cardiac output and blood pressure. This mechanism of action is similar to that of other β-blockers, but the selectivity of 2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol for β1-adrenergic receptors reduces the risk of adverse effects on other organs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol include a decrease in heart rate, contractility, and cardiac output. This leads to a reduction in blood pressure and workload on the heart. The compound has also been shown to improve left ventricular function in patients with heart failure. In addition, it has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its cardioprotective properties.
実験室実験の利点と制限
The advantages of using 2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol in lab experiments include its high selectivity for β1-adrenergic receptors, which reduces the risk of off-target effects. The compound is also well-tolerated in patients and has a low risk of adverse effects. However, the limitations of using this compound in lab experiments include its relatively low potency compared to other β-blockers and its limited solubility in aqueous solutions.
将来の方向性
For research on 2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol include investigating its potential for use in combination therapy with other cardiovascular drugs. The compound may also be studied for its effects on other organs and systems, such as the respiratory and immune systems. In addition, further optimization of the synthesis method may lead to higher yields and greater purity of the compound. Finally, the development of new formulations and delivery methods may improve the pharmacokinetics and bioavailability of the compound.
合成法
The synthesis of 2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol involves the reaction between cyclopropylmethylamine and 3-thienylacetaldehyde followed by reduction with sodium borohydride. The resulting product is then treated with epichlorohydrin to obtain the final compound. This method has been reported in several scientific publications and has been optimized for high yield and purity.
特性
IUPAC Name |
2-[cyclopropylmethyl(thiophen-3-ylmethyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-2-13(9-15)14(7-11-3-4-11)8-12-5-6-16-10-12/h5-6,10-11,13,15H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDFROJBQUUQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1CC1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5904180.png)
![2-(1-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5904187.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5904194.png)



![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B5904235.png)
![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5904245.png)
![N-isopropyl-3-[methyl(methylsulfonyl)amino]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5904250.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5904253.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine](/img/structure/B5904268.png)

![(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine](/img/structure/B5904277.png)